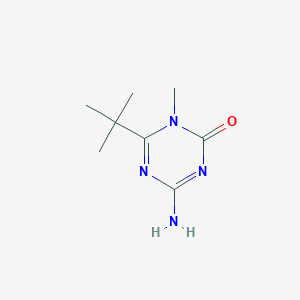
4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the triazine family. This compound is known for its broad-spectrum herbicidal properties and is used in various agricultural applications to control weed growth. Its unique structure and properties make it a subject of interest in both industrial and academic research.
Mécanisme D'action
Target of Action
The primary target of 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one, also known as Metribuzin, is the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants.
Mode of Action
Metribuzin acts by inhibiting photosynthesis by disrupting photosystem II . This disruption prevents the plant from converting light energy into chemical energy, leading to the cessation of essential metabolic processes and eventually causing the death of the plant.
Biochemical Pathways
The affected biochemical pathway is the photosynthetic electron transport chain in photosystem II . The inhibition of this pathway disrupts the plant’s ability to produce ATP and NADPH, two molecules vital for photosynthesis and other metabolic processes. The downstream effects include a decrease in carbohydrate production and an overall disruption of the plant’s metabolism.
Pharmacokinetics
It is known that metribuzin is rapidly absorbed and translocated in plants . The compound’s bioavailability is influenced by its absorption rate and its ability to reach its target site in the plant.
Result of Action
The result of Metribuzin’s action is the death of the plant . By inhibiting photosynthesis, the plant is unable to produce the energy it needs to survive. This leads to a cessation of growth, yellowing of the leaves, and eventually, plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Metribuzin. For example, the compound’s efficacy can be affected by the plant’s growth stage, with younger plants being more susceptible . Soil type and environmental conditions, such as temperature and rainfall, can also impact the persistence and movement of Metribuzin in the environment . Additionally, Metribuzin has been found to contaminate groundwater , indicating its potential to move through soil and enter water systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one typically involves the reaction of pivaloyl cyanide with isobutylene in the presence of acetic acid and sulfuric acid. The reaction mixture is then hydrolyzed, and the resulting trimethyl pyruvic acid is reacted with thiocarbohydrazide to form the desired triazine compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted triazines, oxides, and reduced derivatives. These products have diverse applications in different fields, including agriculture and pharmaceuticals .
Applications De Recherche Scientifique
4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s herbicidal properties make it useful in studying plant physiology and weed control mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is widely used in the agricultural industry as a herbicide to control weed growth in various crops .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(tert-butyl)-3-methylthio-1,2,4-triazin-5-one: Known for its herbicidal properties and used in similar applications.
8-amino-3-aryl-6-(tert-butyl)-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one: Another triazine derivative with potential biological activities
Uniqueness
4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one stands out due to its specific inhibition of photosystem II, making it highly effective as a herbicide. Its unique structure also allows for various chemical modifications, leading to the synthesis of a wide range of derivatives with diverse applications .
Propriétés
IUPAC Name |
4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)11-7(13)12(5)4/h1-4H3,(H2,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLLEGOOZBYGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=O)N1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351011 |
Source


|
| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-73-6 |
Source


|
| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-quinolin-8-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B71204.png)


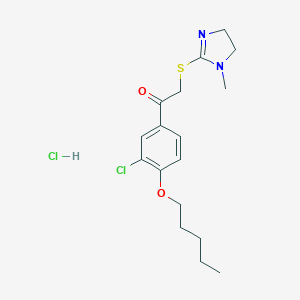

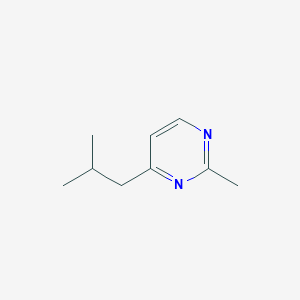
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
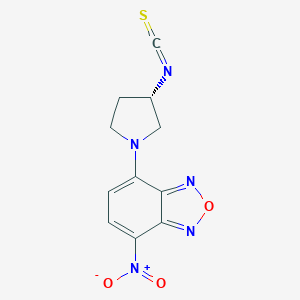

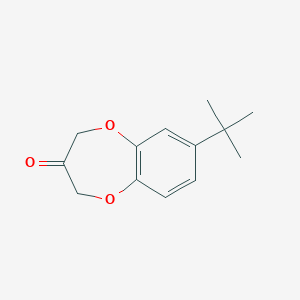



![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)
